IPA-3 (IPA-3) is a small molecule identified as an allosteric inhibitor of group I p21-activated kinases (PAKs), specifically PAK1. [] It has gained significant attention in cancer research due to the frequent deregulation of PAKs in various cancers. [] IPA-3 exhibits high selectivity for PAK1, making it a valuable tool for studying PAK1-dependent cellular processes. [, ] Beyond cancer, IPA-3 is also investigated for its potential in other disease models, including spinal cord injury. []
The key chemical reaction associated with IPA-3 is its covalent binding to the cysteine residues within the autoregulatory domain of PAK1. This reaction involves the disulfide bond of IPA-3 being reduced, forming a covalent bond with the cysteine thiol group of the PAK1 protein. This covalent interaction is reversible in reducing environments. []
IPA-3 functions as an allosteric inhibitor of PAK1 activation. Unlike ATP-competitive kinase inhibitors, IPA-3 binds covalently to the Pak1 regulatory domain, specifically targeting the autoregulatory domain, the region responsible for the enzyme’s self-inhibition. [, ] This binding prevents the interaction of PAK1 with its upstream activator, cell division cycle 42 (Cdc42). [] This mechanism of action is unique and confers high selectivity for PAK1, minimizing off-target effects on related kinases. [] It's important to note that IPA-3 doesn't inhibit pre-activated PAK1, demonstrating its specificity for the inactive conformation of PAK1. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7